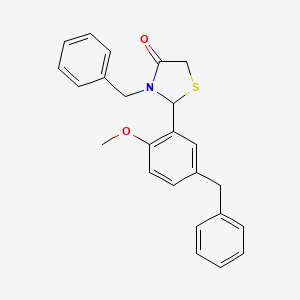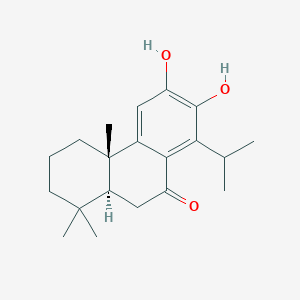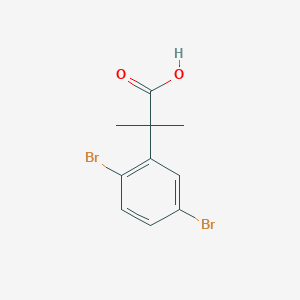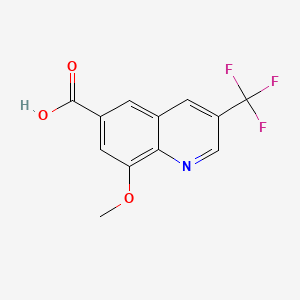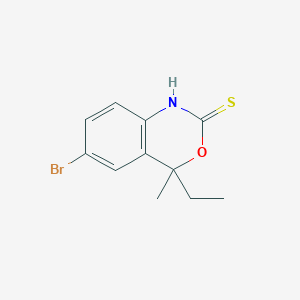
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate bromoalkyl ketone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired benzoxazine-thione ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Debrominated benzoxazine-thione.
Substitution: Various substituted benzoxazine-thione derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity.
類似化合物との比較
Similar Compounds
- 6-Chloro-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
- 6-Fluoro-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
- 6-Iodo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
Uniqueness
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
特性
CAS番号 |
885268-13-3 |
|---|---|
分子式 |
C11H12BrNOS |
分子量 |
286.19 g/mol |
IUPAC名 |
6-bromo-4-ethyl-4-methyl-1H-3,1-benzoxazine-2-thione |
InChI |
InChI=1S/C11H12BrNOS/c1-3-11(2)8-6-7(12)4-5-9(8)13-10(15)14-11/h4-6H,3H2,1-2H3,(H,13,15) |
InChIキー |
DCKAFEQQFCQWOZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



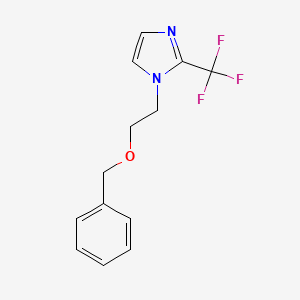

![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
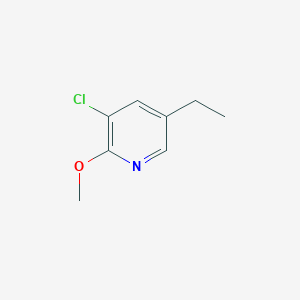

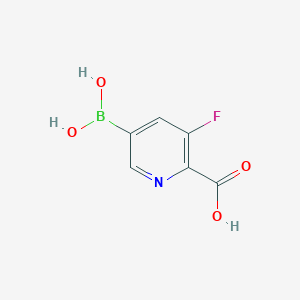
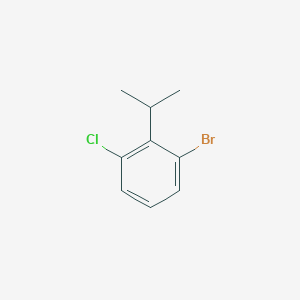
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
